molecular formula C27H24BrF3N2 B10919720 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10919720
M. Wt: 513.4 g/mol
InChI Key: MMKDSRQAYVPSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole core: This can be achieved by the condensation of hydrazine with a 1,3-diketone.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the dimethylphenyl groups: This can be done through a Friedel-Crafts alkylation reaction using the corresponding dimethylbenzene derivatives.

    Addition of the trifluoromethylbenzyl group: This step can be achieved through a nucleophilic substitution reaction using a trifluoromethylbenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-methylaniline: Similar in structure but lacks the trifluoromethylbenzyl group.

    4-bromophenyl 4-bromobenzoate: Contains bromine atoms but has a different core structure.

Uniqueness

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the combination of bromine, trifluoromethyl, and dimethylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24BrF3N2

Molecular Weight

513.4 g/mol

IUPAC Name

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C27H24BrF3N2/c1-16-8-10-21(12-18(16)3)25-24(28)26(22-11-9-17(2)19(4)13-22)33(32-25)15-20-6-5-7-23(14-20)27(29,30)31/h5-14H,15H2,1-4H3

InChI Key

MMKDSRQAYVPSCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.